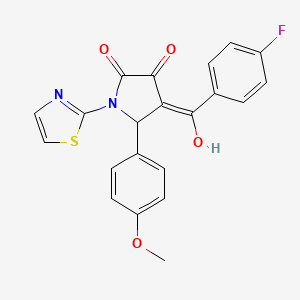
2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a complex structure with a methoxy group, a naphthalene ring, and a sulfonamide group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
-
Formation of the Sulfonamide Group: : The initial step often involves the sulfonation of a benzene derivative to introduce the sulfonamide group
-
Introduction of the Methoxy Group: : The methoxy group can be introduced via methylation, using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
-
Attachment of the Propan-2-yl Group: : The propan-2-yl group is typically introduced through alkylation reactions, using reagents like isopropyl bromide in the presence of a strong base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products may include 2-methoxy-5-(propan-2-yl)benzene-1-sulfonic acid.
Reduction: Products may include 2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)benzene-1-amine.
Substitution: Products may include 2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)-4-bromobenzene-1-sulfonamide.
科学的研究の応用
Chemistry
In chemistry, 2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes and receptors. Its structural features make it a useful probe in understanding the binding mechanisms of sulfonamide-based drugs.
Medicine
Medically, sulfonamides are known for their antibacterial properties. This compound could be explored for its potential as an antibacterial agent, particularly against resistant strains of bacteria. Additionally, its structural analogs might be investigated for anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial products.
作用機序
The mechanism of action of 2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of sulfonamides.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the complex aromatic structure.
Sulfamethoxazole: Another sulfonamide with a methoxy group, commonly used in combination with trimethoprim as an antibacterial agent.
Naphthalene Sulfonamides: Compounds with similar naphthalene structures but different substituents, used in various chemical and biological applications.
Uniqueness
2-methoxy-N-(naphthalen-1-yl)-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its combination of a methoxy group, a naphthalene ring, and a sulfonamide group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-methoxy-N-naphthalen-1-yl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-14(2)16-11-12-19(24-3)20(13-16)25(22,23)21-18-10-6-8-15-7-4-5-9-17(15)18/h4-14,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIARZUNLNQXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol](/img/structure/B2725555.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide](/img/structure/B2725560.png)
![[1-(2-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B2725564.png)
![potassium 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2725565.png)
![diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate](/img/structure/B2725566.png)
![3-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2725567.png)




![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B2725574.png)
![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide](/img/structure/B2725575.png)
